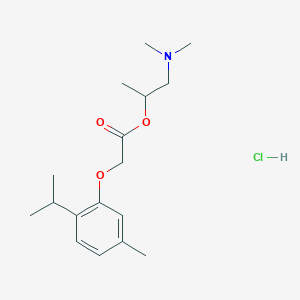
Acetic acid, (thymyloxy)-, 2-(dimethylamino)-1-methylethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (thymyloxy)-, 2-(dimethylamino)-1-methylethyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which includes a thymyloxy group, a dimethylamino group, and an acetic acid ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (thymyloxy)-, 2-(dimethylamino)-1-methylethyl ester, hydrochloride typically involves the esterification of acetic acid with a dimethylaminoethanol derivative. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and the process is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (thymyloxy)-, 2-(dimethylamino)-1-methylethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Acetic acid, (thymyloxy)-, 2-(dimethylamino)-1-methylethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of acetic acid, (thymyloxy)-, 2-(dimethylamino)-1-methylethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dimethylaminoethyl acetate: This compound shares a similar structure but lacks the thymyloxy group.
Dimethylaminoethanol acetate: Another related compound, differing in the ester group attached to the acetic acid.
Uniqueness
Acetic acid, (thymyloxy)-, 2-(dimethylamino)-1-methylethyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thymyloxy group, in particular, differentiates it from other similar compounds and contributes to its unique reactivity and applications.
Properties
CAS No. |
37291-76-2 |
|---|---|
Molecular Formula |
C17H28ClNO3 |
Molecular Weight |
329.9 g/mol |
IUPAC Name |
1-(dimethylamino)propan-2-yl 2-(5-methyl-2-propan-2-ylphenoxy)acetate;hydrochloride |
InChI |
InChI=1S/C17H27NO3.ClH/c1-12(2)15-8-7-13(3)9-16(15)20-11-17(19)21-14(4)10-18(5)6;/h7-9,12,14H,10-11H2,1-6H3;1H |
InChI Key |
WBJFYHIISGMHJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)OC(C)CN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















